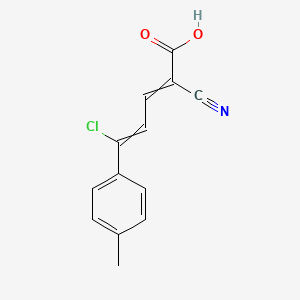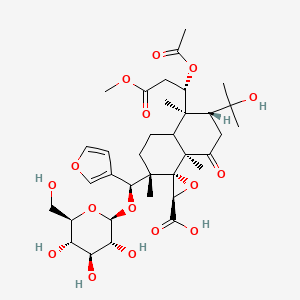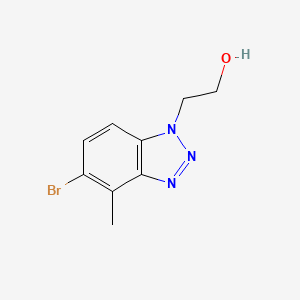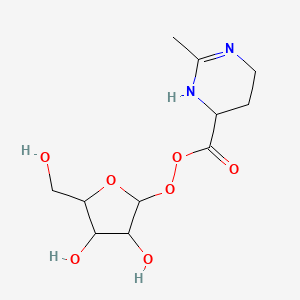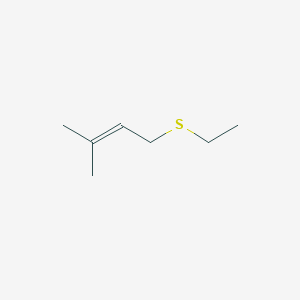
2-Butene, 1-(ethylthio)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene, 1-(ethylthio)-3-methyl- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a carbon-carbon double bond and an ethylthio group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.
Industrial Production Methods
Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.
化学反応の分析
Types of Reactions
2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl_2) and bromine (Br_2) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or diols.
Reduction: Reduction typically results in the formation of alkanes.
Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.
科学的研究の応用
2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of propylene and other valuable chemicals through metathesis reactions.
作用機序
The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
cis-2-Butene and trans-2-Butene: Geometric isomers of 2-Butene, 1-(ethylthio)-3-methyl-, differing in the spatial arrangement of the substituents around the double bond.
Isobutene: Another isomer with a different arrangement of carbon atoms.
Uniqueness
2-Butene, 1-(ethylthio)-3-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications in synthesis and industrial processes.
特性
CAS番号 |
10276-06-9 |
|---|---|
分子式 |
C7H14S |
分子量 |
130.25 g/mol |
IUPAC名 |
1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChIキー |
KHRYUIXUVVDGIZ-UHFFFAOYSA-N |
正規SMILES |
CCSCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


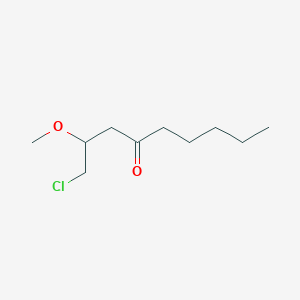
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)

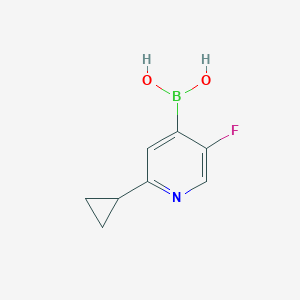

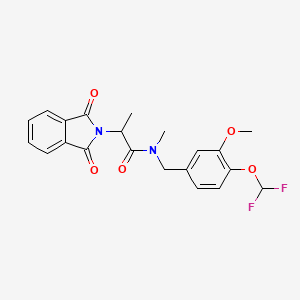
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)



